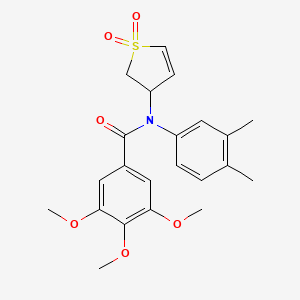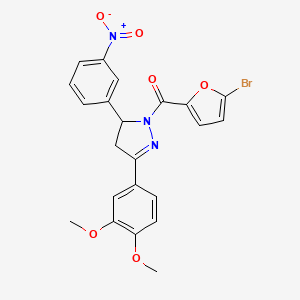
(5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C22H18BrN3O6 and its molecular weight is 500.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Pyrazoline derivatives, including those structurally related to the specified compound, have been synthesized through methods like microwave-assisted synthesis and conventional heating, showing promise in biological activities such as anti-inflammatory and antibacterial properties (Ravula et al., 2016). These compounds have been characterized using various spectroscopic techniques and evaluated for their in vivo and in vitro activities, demonstrating the potential for therapeutic applications.
Molecular Docking and Anticancer Activity
Molecular docking studies have been conducted to predict the interaction of pyrazoline derivatives with biological targets, revealing their potential as molecular templates for developing new anti-inflammatory agents. Additionally, some derivatives have shown higher anticancer activity than reference drugs in in vitro evaluations, indicating their promise as anticancer agents (Hafez et al., 2016).
Antimicrobial and Antioxidant Properties
Research on pyrazoline derivatives has also highlighted their significant antimicrobial and antioxidant activities, suggesting their usefulness in addressing infectious diseases and oxidative stress-related conditions. Some compounds exhibit potent antibacterial activity, contributing to the development of new antimicrobial agents (Kumar et al., 2012).
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O6/c1-30-18-7-6-13(11-20(18)31-2)16-12-17(14-4-3-5-15(10-14)26(28)29)25(24-16)22(27)19-8-9-21(23)32-19/h3-11,17H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNFWNJBQHXZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=C(O4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817290.png)
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2817293.png)
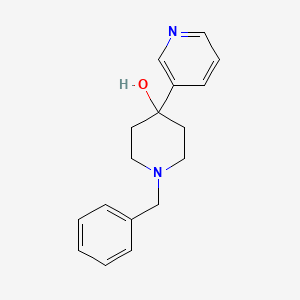
![2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B2817296.png)
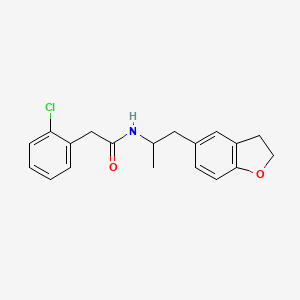
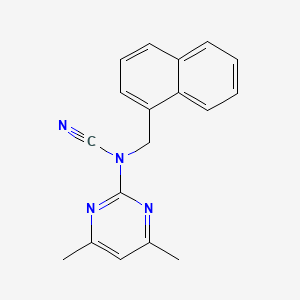
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2817299.png)
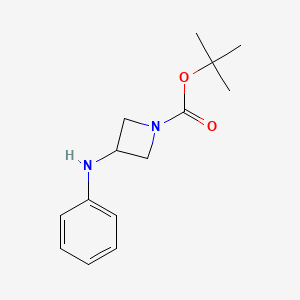
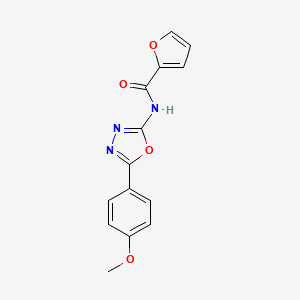
![2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2817306.png)
![9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2817307.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2817309.png)
